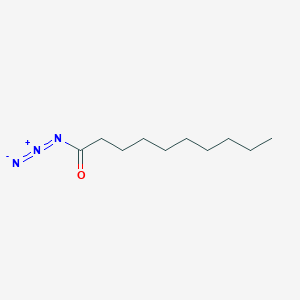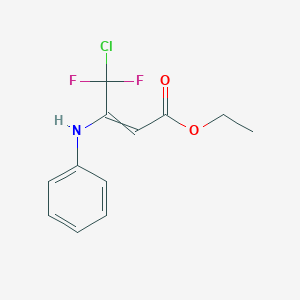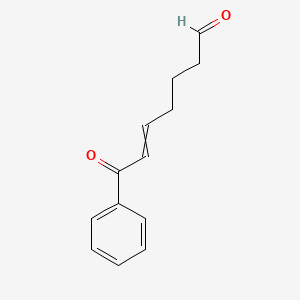![molecular formula C32H46OS4 B12553457 1-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]hexacosa-11,13-diyn-2-one CAS No. 194600-11-8](/img/structure/B12553457.png)
1-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]hexacosa-11,13-diyn-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]hexacosa-11,13-diyn-2-one is a complex organic compound characterized by its unique structure, which includes multiple dithiol groups and a long alkyne chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]hexacosa-11,13-diyn-2-one typically involves the formation of the dithiol groups followed by the incorporation of the alkyne chain. One common method involves the reaction of 1,3-dithiol-2-thione with appropriate alkyne precursors under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the principles of large-scale synthesis would likely involve similar reaction pathways as those used in laboratory settings, with optimizations for scalability, cost-efficiency, and safety. This could include the use of continuous flow reactors and advanced purification techniques to handle the complex structure of the compound.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]hexacosa-11,13-diyn-2-one can undergo various chemical reactions, including:
Oxidation: The dithiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to break the alkyne bonds, forming alkanes.
Substitution: The dithiol groups can participate in substitution reactions, where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dithiol groups would yield disulfides, while reduction of the alkyne chain would produce alkanes.
Scientific Research Applications
1-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]hexacosa-11,13-diyn-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials with unique electronic properties.
Biology: The compound’s ability to form stable structures makes it useful in studying biological systems and interactions.
Mechanism of Action
The mechanism by which 1-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]hexacosa-11,13-diyn-2-one exerts its effects is primarily through its ability to interact with other molecules via its dithiol groups and alkyne chain. These interactions can influence the electronic properties of the compound, making it useful in various applications. The molecular targets and pathways involved include interactions with metal ions and other organic molecules, which can lead to changes in electronic and optical properties .
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiol-2-thione: A simpler compound with similar dithiol groups but lacking the long alkyne chain.
1,3-Dithiol-2-one: Another related compound with a different functional group at the 2-position.
1,3-Dithiolane: A compound with a saturated ring structure instead of the alkyne chain.
Uniqueness
1-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]hexacosa-11,13-diyn-2-one is unique due to its combination of dithiol groups and a long alkyne chain, which imparts distinct electronic and optical properties not found in simpler related compounds. This makes it particularly valuable in the development of advanced materials for electronic and optical applications .
Properties
CAS No. |
194600-11-8 |
|---|---|
Molecular Formula |
C32H46OS4 |
Molecular Weight |
575.0 g/mol |
IUPAC Name |
1-[2-(1,3-dithiol-2-ylidene)-1,3-dithiol-4-yl]hexacosa-11,13-diyn-2-one |
InChI |
InChI=1S/C32H46OS4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-29(33)27-30-28-36-32(37-30)31-34-25-26-35-31/h25-26,28H,2-12,17-24,27H2,1H3 |
InChI Key |
FOROPPHMUGZIJS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC#CC#CCCCCCCCCC(=O)CC1=CSC(=C2SC=CS2)S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


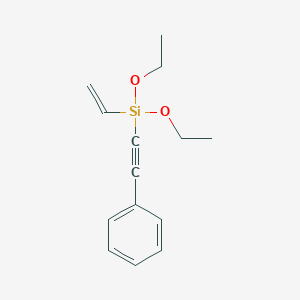
![Benzoic acid, 2-[(2,3-dimethylphenyl)amino]-, 2-(acetyloxy)ethyl ester](/img/structure/B12553392.png)


![N-[(2-Ethylhexanoyl)oxy]-N-(propan-2-yl)acetamide](/img/structure/B12553406.png)
![Carbamodithioic acid, [(2,4-dichlorophenyl)methyl]-, methyl ester](/img/structure/B12553407.png)
![4,6-Bis[2-(4-nitrophenyl)ethenyl]benzene-1,3-diamine](/img/structure/B12553421.png)
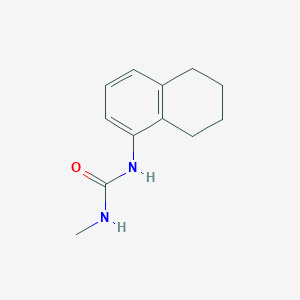
![[Nonane-1,9-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone)](/img/structure/B12553430.png)
